1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one
Description
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a bicyclic lactam featuring a nitrogen atom at position 3 and three methyl substituents at positions 1, 4, and 3. This compound belongs to a class of conformationally constrained molecules with applications in medicinal chemistry and organic synthesis. Its rigid bicyclic framework and stereochemical complexity make it a valuable scaffold for designing bioactive molecules, though its specific applications are less documented compared to analogs like 3,8-diazabicyclo[3.2.1]octan-2-one .
Properties
CAS No. |
94827-95-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(12)11-9/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
PBWHMIKVKLPBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C(=O)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction might yield alkanes or alcohols.
Scientific Research Applications
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their function . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one is a nitrogen-containing bicyclic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one is C10H17NO, with a molecular weight of 167.25 g/mol. The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 94827-95-9 |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one |
| Canonical SMILES | CC1(C2CCC(C2)(C(=O)N1)C)C |
The mechanism through which 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The rigid bicyclic structure allows it to mimic natural substrates or inhibitors, facilitating binding to active sites on proteins.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including anticholinergic effects and potential neuroprotective properties.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Atropine | Tropane structure | Anticholinergic properties |
| Scopolamine | Tropane derivative | CNS depressant effects |
| 2-Azabicyclo[3.2.1]octane | Basic azabicyclo framework | Precursor for various derivatives |
The specific trimethyl substitution pattern in 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one may confer selectivity towards certain biological targets that are not shared by other similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce 1,4,4-trimethyl-3-azabicyclo[3.2.1]octan-2-one efficiently.
- Enantioselective synthesis from acyclic precursors has been highlighted as a prominent method .
- Biological Assays : In vitro assays have demonstrated significant activity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
